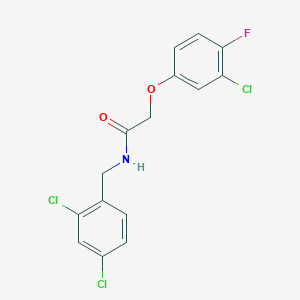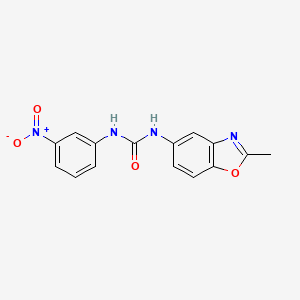![molecular formula C15H24N2O B5779980 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-component reactions, including cyclocondensation processes using catalysts like SO4^2-/Y2O3 in ethanol, highlighting a method for creating complex molecules with potential biological activities. For example, Rajkumar et al. (2014) discuss a synthesis method for piperazine derivatives using a four-component cyclo condensation, demonstrating the chemical versatility of piperazine-based compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The study of molecular structures, including 1,4-piperazine-2,5-diones, reveals information on hydrogen-bonding networks and polymorphic crystalline forms, as explored by Weatherhead-Kloster et al. (2005). These insights into molecular arrangements and interactions provide a foundation for understanding the chemical behavior of piperazine derivatives (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. For instance, the synthesis of specific piperazine compounds involves reactions with bromophenylmethyl chlorides and hydroxyethylpiperazines, leading to products with high yields and confirmed structures (Wang Jin-peng, 2013).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, are influenced by their molecular structure. The research by Mekala, Mathammal, & Sangeetha (2015) on 2-(1-piperazinyl) ethanol using DFT calculations, vibrational spectroscopy, and NBO analysis, sheds light on the molecule's stability, electronic properties, and conformational preferences, contributing to our understanding of its physical characteristics (Mekala, Mathammal, & Sangeetha, 2015).
Chemical Properties Analysis
The chemical properties of “2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol” and its analogs, including reactivity patterns and interaction capabilities, are central to their potential applications. Studies on related compounds, such as those by Perryman et al. (2015), demonstrate the ability to modify piperazinones through Jocic-type reactions, revealing the adaptability and functionalization potential of piperazine nuclei (Perryman, Earl, Greatorex, Clarkson, & Fox, 2015).
Safety and Hazards
将来の方向性
The future research directions for this compound would likely involve further exploration of its synthesis, structure, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and assessments of its potential biological activity .
特性
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-3-4-14(2)15(11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCKONIPWZEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)